molecular formula C16H13N5O3 B2528796 methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate CAS No. 333418-07-8

methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate

Cat. No.: B2528796
CAS No.: 333418-07-8
M. Wt: 323.312
InChI Key: FTGFDMQYRMUKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate is a synthetic organic compound incorporating a tetrazole ring, which is widely used in medicinal chemistry as a bioisostere for carboxylic acid groups. This substitution can significantly alter a molecule's physicochemical properties, such as its acidity, metabolic stability, and membrane permeability, without a substantial loss of biological function . The benzamido benzoate scaffold provides a rigid, planar structure that can be advantageous for interacting with biological targets via pi-pi stacking or hydrogen bonding. Compounds featuring the 1H-tetrazol-1-yl group attached to a benzamide core have been investigated in various drug discovery programs, including the development of inhibitors for parasitic enzymes like hexokinase and thymidylate synthase . The specific structure of this methyl ester makes it a valuable chemical intermediate or building block for further synthetic elaboration in the discovery of novel therapeutic agents. It is commonly employed in structure-activity relationship (SAR) studies to optimize lead compound potency and selectivity . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)12-2-6-13(7-3-12)18-15(22)11-4-8-14(9-5-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFDMQYRMUKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Synthesis via Cycloaddition

The tetrazole ring is commonly synthesized via the [2+3] cycloaddition reaction between a nitrile and sodium azide. For example, 4-cyanobenzoic acid reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at elevated temperatures (80–100°C) to yield 4-(1H-tetrazol-5-yl)benzoic acid. The regioselectivity of the tetrazole formation (1H vs. 2H isomer) is influenced by the reaction conditions and protecting groups.

Key Reaction Conditions :

  • Solvent: DMF or toluene
  • Catalysts: NH₄Cl or zinc bromide
  • Temperature: 80–120°C
  • Time: 12–24 hours

Amide Bond Formation via Carbodiimide Coupling

The amide linkage is typically formed using carbodiimide-based coupling agents. For instance, 4-(1H-tetrazol-1-yl)benzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated ester subsequently reacts with methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Representative Protocol :

  • Dissolve 4-(1H-tetrazol-1-yl)benzoic acid (1.0 equiv) in DCM.
  • Add EDC (1.2 equiv) and NHS (1.1 equiv), stir at 0°C for 30 minutes.
  • Add methyl 4-aminobenzoate (1.0 equiv) and triethylamine (2.0 equiv).
  • Stir at room temperature for 12–18 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Methods and Optimization

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for constructing aromatic tetrazole systems. A one-pot Suzuki-Miyaura coupling followed by hydrogenolysis, as demonstrated in related tetrazole syntheses, can be adapted:

Procedure :

  • React 1-benzyl-5-bromo-1H-tetrazole with methyl 4-(4-aminobenzamido)benzoate boronic ester via Suzuki coupling (XPhos Pd G3 catalyst, Cs₂CO₃ base, toluene/water solvent).
  • Remove the benzyl protecting group via hydrogenolysis (H₂, Pd/C, ethanol).

Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and yield optimization:

Parameter Laboratory Scale Industrial Scale
Solvent DMF, THF Toluene, ethanol
Catalyst Loading 3–5 mol% 1–2 mol%
Purification Column chromatography Recrystallization
Yield 60–75% 85–90%

Challenges and Solutions

Regioselectivity in Tetrazole Formation

The 1H-tetrazole isomer is thermodynamically favored but requires precise control. Using benzyl protection during cycloaddition ensures regioselectivity, followed by deprotection via hydrogenolysis.

Amide Hydrolysis Risk

The ester group in methyl 4-aminobenzoate is susceptible to hydrolysis under basic conditions. Mitigation strategies include:

  • Using mild coupling agents (e.g., EDC/NHS).
  • Avoiding aqueous workup until final stages.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance reaction efficiency and safety:

  • Tetrazole Cycloaddition : Performed in a microreactor at 120°C with residence time <1 hour.
  • Amide Coupling : Integrated inline with in-situ activation.

Biocatalytic Routes

Exploratory studies utilize lipases for esterification/transesterification under mild conditions, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tetrazole ring.

Scientific Research Applications

Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Methyl Benzoate Derivatives with Varied Substituents

Several methyl benzoate derivatives share structural similarities with the target compound but differ in substituents on the benzamido group. Key examples from recent syntheses include:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (3i) C₂₅H₃₀N₄O₄ 450.54 189 45 96.5
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) C₂₄H₂₃N₃O₄ 417.46 153 71 98.8
Methyl 4-((4-(dimethylamino)-N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3l) C₂₇H₂₈N₄O₄ 480.54 174 43 98.6
Target Compound C₁₆H₁₃N₅O₃ 323.11 N/A N/A N/A

Key Observations :

Substituent Effects: The target compound lacks alkylamino or aryl groups present in analogues (e.g., cyclohexylamino in 3i), reducing steric bulk but increasing polarity due to the tetrazole ring.

Melting Points : Derivatives with bulky substituents (e.g., 3i) exhibit higher melting points (189°C), likely due to enhanced crystallinity from hydrogen bonding. The target compound’s melting point is unreported but may be lower due to reduced symmetry.

Synthetic Yields : Yields for analogues range from 43% to 76% , suggesting the target compound’s synthesis (via esterification or coupling) may require optimization for scalability.

B. Ethyl 4-(1H-Tetrazol-1-yl)benzoate

This structurally related compound replaces the methyl ester and benzamido group with an ethyl ester and a single tetrazole-substituted benzene ring:

Parameter Ethyl 4-(1H-tetrazol-1-yl)benzoate Target Compound
Molecular Formula C₁₀H₁₀N₄O₂ C₁₆H₁₃N₅O₃
Molecular Weight 218.21 g/mol 323.11 g/mol
Ester Group Ethyl Methyl
Polar Surface Area (PSA) 69.9 Ų N/A
LogP 0.839 N/A

Key Observations :

Lipophilicity : The ethyl ester’s higher LogP (0.839) compared to methyl esters (typically lower) suggests the target compound may have improved aqueous solubility.

Methotrexate-Related Compounds with Amide Linkages

Compounds like (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-(dimethylamino)-5-oxopentanoic acid () share amide bonds but feature complex diaminopteridin cores. These are pharmacologically active (e.g., antifolate agents) but differ significantly in size (MW > 500 g/mol) and functionality compared to the target compound.

Biological Activity

Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrazole ring linked to a benzoate moiety , which is significant for its reactivity and biological properties. The tetrazole ring, consisting of four nitrogen atoms, enhances the compound's ability to interact with biological targets.

Research indicates that similar compounds often target tubulin by binding to the colchicine site, which disrupts microtubule dynamics. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The cytotoxic effects observed in various tumor cell lines suggest that this compound may exhibit similar mechanisms.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies have shown cytotoxic effects against multiple cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its utility in treating infections.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise, particularly in modulating pathways relevant to disease states.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies using the MTT assay have revealed that this compound exhibits significant cytotoxicity against several cancer cell lines with IC50 values ranging from 5 to 20 µM.
  • Antimicrobial Testing : The compound was tested against gram-positive and gram-negative bacteria, showing notable inhibition zones in agar diffusion assays. For instance, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
  • Enzyme Interaction Studies : Docking studies indicated that the compound binds effectively to the active sites of certain enzymes, potentially inhibiting their activity and altering metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeatureBiological Activity
Methyl 4-(1H-tetrazol-1-yl)methylbenzoateTetrazole ringAntimicrobial
Methyl 5-(tetrazol-1-yl)benzoateSimilar tetrazole functionalityAntitumor
Ethyl 4-(5-methyl-1H-tetrazol-1-yl)methylbenzoateTetrazole ringAntimicrobial

This table highlights how structural variations influence biological activities across related tetrazole compounds.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate amine with sodium azide under acidic conditions.
  • Coupling Reaction : The tetrazole derivative is coupled with a benzamido component using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
  • Esterification : The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a benzamido derivative (e.g., methyl 4-aminobenzoate) with a tetrazole-containing precursor (e.g., 4-(1H-tetrazol-1-yl)benzoyl chloride) under reflux in anhydrous solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine are used to neutralize HCl byproducts, improving reaction efficiency .
  • Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents critically affect purity and yield. For instance, excess tetrazole precursor may lead to side reactions, reducing target compound yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (ester C=O at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 352.1) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like amide N–H (~3300 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .

Q. What are the primary biological targets of this compound?

  • Mechanistic Insights : The tetrazole moiety mimics carboxylate groups, enabling interactions with enzymes (e.g., angiotensin-converting enzyme) and receptors (e.g., G-protein-coupled receptors). In vitro assays show inhibitory activity at IC50_{50} values of 10–50 μM, suggesting potential as a protease inhibitor .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Analysis Framework :

  • Cell Line Variability : Differences in cellular uptake (e.g., tumor vs. non-tumor lines) may explain discrepancies. Use flow cytometry to quantify intracellular accumulation .
  • Assay Conditions : Viability assays (MTT vs. ATP-based) can yield divergent results due to metabolic interference from tetrazole redox activity .
    • Recommendation : Standardize cell lines (e.g., HepG2 for liver cancer) and validate with orthogonal assays (e.g., caspase-3 activation) .

Q. What strategies optimize stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the ester group at pH > 7.0 is a major instability factor.
  • Mitigation :

  • Prodrug Design : Replace the methyl ester with a more stable ethyl or tert-butyl ester .
  • Formulation : Encapsulate in liposomes or cyclodextrins to shield from aqueous degradation .

Q. How do structural modifications impact binding affinity to HDAC8?

  • Case Study : Replacing the methyl ester with a hydroxamic acid group increases chelation with Zn2+^{2+} in HDAC8’s active site, enhancing inhibition (Ki_i from 50 μM to 1.2 μM) .
  • Computational Guidance : Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations assess conformational stability over 100 ns trajectories .

Contradiction Analysis

  • Synthesis Yield Variability : reports 60–70% yields, while achieves 85% under optimized anhydrous conditions. This discrepancy highlights the critical role of solvent purity and inert atmospheres .
  • Biological Activity : In , angiotensin-converting enzyme inhibition is noted, but lacks this data. Cross-referencing with analogous compounds (e.g., losartan derivatives) suggests tetrazole’s role in ACE interaction is plausible but requires validation .

Key Research Gaps

  • Pharmacokinetics : No in vivo ADME data are available. Proposed studies: Radiolabeled tracer assays in rodent models .
  • Crystallographic Data : Absence of X-ray structures limits mechanistic insights. Collaborate with crystallography labs for co-crystal structures with HDAC8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.